molecular formula C13H19NO2 B14384323 2-(4-Butoxyphenyl)-N-methylacetamide CAS No. 89789-99-1

2-(4-Butoxyphenyl)-N-methylacetamide

Cat. No.: B14384323
CAS No.: 89789-99-1
M. Wt: 221.29 g/mol
InChI Key: WYZUOLQPRWYXTK-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetamide and is characterized by the presence of a butoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-N-methylacetamide typically involves a nucleophilic substitution reaction. One common method is the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of a strong base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by a butoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as refluxing, distillation, and filtration are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Properties

CAS No.

89789-99-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-butoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C13H19NO2/c1-3-4-9-16-12-7-5-11(6-8-12)10-13(15)14-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

WYZUOLQPRWYXTK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NC

Origin of Product

United States

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